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Introduction
LY2880070 is an orally bioavailable, selective, and potent adenosine triphosphate (ATP)-

competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a serine/threonine kinase that

plays a pivotal role in the DNA damage response (DDR) pathway, primarily mediating cell cycle

arrest to allow for DNA repair. By inhibiting Chk1, LY2880070 abrogates this repair process,

leading to an accumulation of damaged DNA, inhibition of cell cycle arrest, and ultimately, the

induction of apoptosis in cancer cells. This mechanism of action makes LY2880070 a

promising candidate for cancer therapy, both as a monotherapy and in combination with DNA-

damaging agents like gemcitabine.[1] This technical guide provides a detailed overview of the

selectivity of LY2880070 for Chk1 kinase, including available quantitative data, the

methodologies used to determine selectivity, and the signaling context of its target.

Data Presentation: Quantitative Selectivity of
LY2880070
LY2880070 has been demonstrated to be a highly potent inhibitor of Chk1. While a

comprehensive public kinase selectivity panel profiling LY2880070 against a broad range of

kinases is not readily available in the cited literature, the existing data underscores its potent

and specific activity against its primary target.
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Kinase IC50 (nM) Assay Type Reference

Chk1 < 1 Biochemical Assay [3]

Chk1 0.5 Cellular Assay [2][4]

Chk2 Not Publicly Available - -

CDK1 Not Publicly Available - -

CDK2 Not Publicly Available - -

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a

substance in inhibiting a specific biological or biochemical function. A lower IC50 value

indicates a more potent inhibitor.

Chk1 Signaling Pathway
Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in

response to single-stranded DNA (ssDNA) that can arise from various forms of DNA damage

and replication stress. Upon activation by ATR, Chk1 phosphorylates a multitude of

downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and in cases of

irreparable damage, induce apoptosis.
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Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
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Experimental Protocols: Determining Kinase
Selectivity
The selectivity of a kinase inhibitor like LY2880070 is a critical determinant of its therapeutic

window and potential off-target effects. It is typically assessed by screening the compound

against a large panel of kinases. While the specific details of the assays used for LY2880070
are not publicly available, the following sections describe the general principles and workflows

of commonly employed biochemical kinase assays.

Biochemical Kinase Assays (In Vitro)
These assays measure the direct inhibition of the catalytic activity of purified kinases.

1. Rationale: To quantify the potency of an inhibitor against a specific kinase in a controlled,

cell-free environment.

2. Common Platforms:

LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer
(FRET)-based competition binding assay.
SelectScreen® Kinase Profiling Service (e.g., Z'-LYTE®): A FRET-based assay that
measures kinase-catalyzed peptide phosphorylation.
ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies the amount of ADP
produced during the kinase reaction.

3. Generalized Workflow for a FRET-based Kinase Inhibition Assay:
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Generalized Kinase Inhibition Assay Workflow

1. Compound Preparation
(Serial Dilution of LY2880070)

3. Incubation
(Compound + Kinase Mix)

2. Prepare Kinase Reaction Mix
(Kinase, Substrate, ATP)

4. Detection
(e.g., FRET, Luminescence)

5. Data Analysis
(Calculate % Inhibition, IC50)

Click to download full resolution via product page

Caption: A generalized workflow for a biochemical kinase inhibition assay.

4. Detailed Methodological Steps (Example: LanthaScreen™ Eu Kinase Binding Assay):

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase's active site by the test compound. Binding of a europium-labeled anti-

tag antibody to the kinase and the tracer to the active site results in a high FRET signal.

Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET

signal.

Reagents and Materials:

Purified, tagged (e.g., GST, His) recombinant human Chk1 kinase.

Europium-labeled anti-tag antibody.

Alexa Fluor™ 647-labeled kinase tracer.
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Test compound (LY2880070) serially diluted in DMSO.

Assay buffer.

384-well microplates.

Plate reader capable of time-resolved FRET.

Procedure:

A solution of the kinase and the europium-labeled antibody is prepared in the assay buffer.

The test compound at various concentrations is added to the wells of the microplate.

The kinase/antibody mixture is then added to the wells containing the test compound.

The fluorescent tracer is added to initiate the binding reaction.

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to

allow the binding to reach equilibrium.

The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665

nm (acceptor) and 615 nm (donor).

The emission ratio (665 nm / 615 nm) is calculated.

The percent inhibition is determined by comparing the emission ratio in the presence of

the compound to the controls (no inhibitor and fully inhibited).

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assays (In Situ)
These assays measure the inhibition of a kinase within a cellular context, providing a more

physiologically relevant assessment of a compound's activity.

1. Rationale: To determine the potency of an inhibitor on its target in a live-cell environment,

accounting for factors like cell permeability and off-target effects.
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2. Common Platforms:

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein
upon ligand binding.
In-Cell Western Blotting: Quantifies the phosphorylation of a known downstream substrate of
the target kinase.

3. Generalized Workflow for a Cellular Kinase Inhibition Assay:

Generalized Cellular Kinase Inhibition Assay Workflow

1. Cell Culture

2. Treat Cells with LY2880070

3. Cell Lysis

4. Target Analysis
(e.g., Western Blot, CETSA)

5. Data Quantification
(Determine Cellular IC50)

Click to download full resolution via product page

Caption: A generalized workflow for a cellular kinase inhibition assay.

4. Detailed Methodological Steps (Example: In-Cell Western Blotting for Chk1 activity):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8196068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8196068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: Chk1 autophosphorylates at Ser296 as a measure of its activity. Inhibition of Chk1

by LY2880070 leads to a decrease in this phosphorylation, which can be quantified.

Reagents and Materials:

Cancer cell line with detectable basal Chk1 activity (e.g., HT-29).

Cell culture medium and supplements.

LY2880070.

Lysis buffer.

Primary antibodies: anti-phospho-Chk1 (Ser296) and anti-total Chk1.

Fluorescently labeled secondary antibodies.

Western blot equipment and imaging system.

Procedure:

Cells are seeded in multi-well plates and allowed to adhere.

Cells are treated with a serial dilution of LY2880070 for a specified time.

The cells are washed and then lysed.

The protein concentration of the lysates is determined.

Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.

The membrane is blocked and then incubated with primary antibodies against phospho-

Chk1 (Ser296) and total Chk1.

After washing, the membrane is incubated with corresponding fluorescently labeled

secondary antibodies.

The membrane is imaged, and the band intensities for phospho-Chk1 and total Chk1 are

quantified.
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The ratio of phospho-Chk1 to total Chk1 is calculated for each treatment condition.

The cellular IC50 is determined by plotting the phospho-Chk1/total Chk1 ratio against the

concentration of LY2880070.

Conclusion
LY2880070 is a highly potent inhibitor of Chk1 kinase, a critical component of the DNA damage

response pathway. While comprehensive public data on its selectivity against a broad panel of

kinases is limited, the available information confirms its sub-nanomolar potency against its

intended target. The methodologies for determining kinase inhibitor selectivity are well-

established, employing a combination of in vitro biochemical assays and in situ cellular assays

to provide a comprehensive understanding of a compound's potency and specificity. The high

potency and selectivity of LY2880070 for Chk1 underscore its potential as a targeted

therapeutic agent in oncology. Further disclosure of its broader kinase selectivity profile would

provide a more complete picture of its therapeutic index and potential for off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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